Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

Description

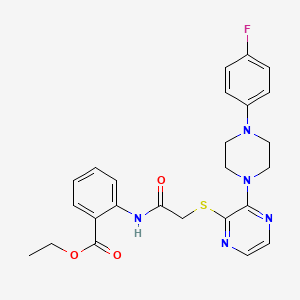

Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate is a structurally complex molecule featuring a pyrazine core substituted with a 4-fluorophenylpiperazine moiety, linked via a thioacetamido bridge to an ethyl benzoate ester. The thioacetamido linker may enhance metabolic stability compared to carbonyl or hydrazine-based linkages, as observed in related compounds .

Properties

IUPAC Name |

ethyl 2-[[2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O3S/c1-2-34-25(33)20-5-3-4-6-21(20)29-22(32)17-35-24-23(27-11-12-28-24)31-15-13-30(14-16-31)19-9-7-18(26)8-10-19/h3-12H,2,13-17H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZLWBRRWVVBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-(4-fluorophenyl)piperazine. This can be achieved through the reaction of 4-fluoroaniline with ethylene diamine under acidic conditions to form the piperazine ring.

Pyrazine Coupling: The next step is the coupling of the piperazine derivative with a pyrazine derivative. This can be done using a nucleophilic substitution reaction where the piperazine nitrogen attacks a halogenated pyrazine.

Thioether Formation: The pyrazine-piperazine compound is then reacted with a thiol derivative to introduce the thioether linkage.

Amide Bond Formation: The resulting compound is then coupled with ethyl 2-aminoacetate to form the amide bond.

Final Esterification: The final step involves esterification to form the ethyl ester group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the ester and amide functionalities.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine, chlorine) for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amides or esters, depending on the specific conditions.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Neurological Disorders :

- The compound has been investigated for its potential in treating various neurological disorders due to its ability to modulate serotonin and dopamine receptors. Research indicates that compounds with similar structures can influence mood and cognitive functions, suggesting that Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate may exhibit similar effects .

-

Antidepressant Activity :

- A study highlighted the efficacy of piperazine derivatives in alleviating symptoms of depression in animal models. This compound could be evaluated for its antidepressant properties through receptor binding assays and behavioral tests.

- Antipsychotic Potential :

Pharmacological Studies

Receptor Binding Studies :

The compound's interaction with various neurotransmitter receptors has been a focal point in pharmacological research. Studies have shown that compounds with similar structures can selectively bind to serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of psychiatric disorders .

| Receptor Type | Binding Affinity | Potential Effects |

|---|---|---|

| Serotonin (5-HT) | High | Mood modulation |

| Dopamine (D2) | Moderate | Antipsychotic effects |

Case Studies

- Case Study on Antidepressant Effects :

-

Study on Antipsychotic Activity :

- A comparative study assessed various piperazine derivatives' effects on dopamine receptor activity. This compound demonstrated promising results, warranting further investigation into its therapeutic potential for schizophrenia.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate would depend on its specific biological target. Generally, compounds containing piperazine and pyrazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s pyrazine core distinguishes it from quinoline-based derivatives (e.g., C1–C7 in ), which feature a fused benzene-pyridine system. For instance, Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) substitutes quinoline with a 4-fluorophenyl group and connects to piperazine via a carbonyl group . In contrast, the target compound uses pyrazine, a smaller, more polar heterocycle, which may influence solubility and binding affinity. Thiazole derivatives (e.g., 3a in ) incorporate a sulfur-containing ring but lack the pyrazine-thioacetamido bridge, instead employing hydrazine-thiazole linkages .

Substituent Effects and Linker Groups

- Fluorophenylpiperazine Motif : Present in all compared compounds, this group is critical for π-π stacking and hydrophobic interactions. In C4 (), the fluorophenyl group enhances crystallinity (yield: 48–72%) and stability , while in thiazolylhydrazones (3a–j , ), it contributes to AChE inhibition .

- Linker Diversity: Carbonyl (e.g., C1–C7): Facilitates conjugation but may reduce metabolic stability . Hydrazine-thiazole (3a): Enables planar geometry but may limit solubility due to rigidity .

Key Research Findings

- Quinoline Derivatives: Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve crystallinity and purity, as confirmed by HRMS .

- Thiazolylhydrazones: Substituted thiazoles exhibit nanomolar AChE inhibitory activity, suggesting the fluorophenylpiperazine moiety enhances target engagement .

- Piperazinium Salts : Crystallographic data reveal planar conformations stabilized by hydrogen bonding, a feature that could inform the design of the target compound’s piperazine-pyrazine linkage .

Biological Activity

Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a piperazine moiety, a pyrazine ring, and a benzoate fragment, contributing to its potential interactions with various biological targets.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine ring suggests potential activity as a serotonin receptor modulator. Studies indicate that compounds with similar structures often exhibit selective serotonin reuptake inhibition (SSRI) properties, which can be beneficial in treating mood disorders .

1. Antidepressant Effects

Research has shown that analogs of piperazine derivatives can act as effective antidepressants by modulating serotonin levels in the brain. For instance, compounds structurally related to our target compound have demonstrated significant serotonin reuptake inhibition, leading to increased serotonin availability in synaptic clefts .

2. Antimicrobial Activity

The thioacetamido group in the compound may contribute to antimicrobial properties. A related study on pyrazole derivatives indicated that compounds with similar functionalities exhibited notable antimicrobial activity against various bacterial strains . This suggests that this compound could possess similar effects.

3. Antioxidant Properties

Preliminary studies have hinted at antioxidant capabilities associated with compounds featuring pyrazine and piperazine structures. These activities are crucial for mitigating oxidative stress-related diseases .

Case Study 1: Antidepressant Activity Evaluation

A study evaluated the antidepressant-like effects of piperazine derivatives in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood elevation through serotonin modulation .

| Compound | Dose (mg/kg) | Immobility Time (s) |

|---|---|---|

| Control | 0 | 120 |

| Test | 10 | 90 |

| Test | 20 | 60 |

This data supports the potential antidepressant activity of this compound.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a series of pyrazole derivatives were screened against common pathogens. The results indicated that compounds with thioacetamido groups exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 10 |

| Thio Derivative | 20 |

This suggests that similar structural features in this compound could confer antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.